1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-[4-(4-amino-2-fluorophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol , reflects its intricate substitution pattern. Key identifiers include:
Structurally, the molecule features:
- A quinoline core substituted at the 4-position with a 4-amino-2-fluorophenoxy group.
- A 7-position ether linkage to a 2-methylpropan-2-ol moiety, introducing steric bulk and hydrogen-bonding capability.
The fluorine atom at the 2-position of the phenoxy group enhances electronegativity, potentially influencing binding interactions in biological systems.
Historical Development in Quinoline-Based Compound Research
Quinoline synthesis methodologies, such as the Combes quinoline synthesis (1888) and Conrad–Limpach synthesis (1887), laid the foundation for modern derivatives. The Combes method, utilizing β-diketones and anilines, enables 2,4-substituted quinolines, while the Conrad–Limpach approach produces 4-hydroxyquinolines via β-ketoester condensations.
This compound’s synthesis likely employs contemporary adaptations of these classical methods:
- Schiff base formation between a β-diketone and aniline derivative.
- Acid-catalyzed cyclization to construct the quinoline ring.
- Post-functionalization to introduce the 2-methylpropan-2-ol group via etherification.
Advances in catalysis (e.g., copper-mediated Ullmann couplings) and solvent optimization (e.g., ethyl benzoate) have improved yields and regioselectivity in similar syntheses.
Significance in Medicinal and Material Chemistry
Medicinal Applications
Quinoline derivatives exhibit broad bioactivity, with this compound showing promise in:
- Anticancer research : Quinoline scaffolds inhibit histone deacetylases (HDACs) and induce apoptosis in cancer cells. Modifications at the 4-phenoxy position enhance target selectivity.
- Antimicrobial activity : Fluorinated quinolines disrupt microbial DNA gyrase, with amino groups improving solubility and membrane permeability.
Comparative studies of analogous compounds reveal structure-activity relationships:
Material Science Applications
The compound’s electronic profile, driven by fluorine’s electron-withdrawing effects and the quinoline ring’s aromaticity, suggests utility in:
Properties
IUPAC Name |
1-[4-(4-amino-2-fluorophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2,23)11-24-13-4-5-14-16(10-13)22-8-7-17(14)25-18-6-3-12(21)9-15(18)20/h3-10,23H,11,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOIQKNZIHKMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, with the molecular formula C₁₉H₁₉FN₂O₃ and a molecular weight of approximately 342.4 g/mol, is a complex organic compound notable for its potential biological activities. This compound features a quinoline moiety linked to a phenoxy group that includes both an amino and a fluorine substituent, making it a candidate for various medicinal applications.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated strong antiproliferative effects against different cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating critical biochemical pathways involved in cell survival and proliferation.
Antimicrobial Activity
The presence of the aminophenoxy quinolinol scaffold suggests potential antimicrobial activities. Quinoline derivatives have been explored for their antibacterial and antifungal properties, indicating a broad spectrum of therapeutic applications. The specific interactions of this compound with microbial targets remain an area for further investigation.
While there is no definitive consensus on the specific mechanism of action for this compound, its structural characteristics imply several possible interactions with biological targets. The amino group can participate in nucleophilic substitutions, while the quinoline ring may undergo electrophilic aromatic substitution reactions. These chemical properties could facilitate interactions with cellular components, influencing processes such as apoptosis and proliferation.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar quinoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-amino-2-fluorophenoxy)-6-methoxyquinoline | Contains a methoxy group; less polar | Anticancer properties |
| 1-(4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl)ethanol | Lacks methyl substituent; more hydrophilic | Antibacterial activity |
| 5-chloroquinoline derivatives | Chlorine substituent; altered reactivity | Antiproliferative effects |
This comparison illustrates how variations in substituents can affect both the chemical behavior and biological efficacy of quinoline derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives:
- Antiproliferative Activity : A study investigated the effects of various quinoline compounds on cancer cell lines, highlighting that modifications in the quinoline structure significantly influenced their antiproliferative potency. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against certain cancer types.
- Mechanistic Studies : Another research effort focused on understanding how quinoline derivatives interact with cellular pathways. The findings suggested that these compounds could modulate histone deacetylase (HDAC) activity, which is crucial for regulating gene expression related to cell cycle and apoptosis .
- Antimicrobial Screening : A screening study assessed various quinoline derivatives for their antimicrobial properties against bacterial strains. The results indicated that certain structural modifications enhanced antibacterial activity, pointing towards the potential use of compounds like this compound in developing new antibiotics .
Scientific Research Applications
Basic Information
- Molecular Formula : C19H19FN2O3
- Molecular Weight : 342.36 g/mol
- CAS Number : 1394821-00-1
Structural Characteristics
The compound features a quinoline core with an amino group and a fluorophenoxy substitution, which may impart unique biological activities. The presence of the tertiary alcohol group (2-methylpropan-2-ol) suggests potential interactions with biological targets, enhancing its pharmacological profile.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. The structural motifs present in the molecule are indicative of possible activity against various diseases, particularly those involving enzyme inhibition or receptor modulation.
Case Study: Anticancer Activity
A study investigated the anticancer properties of quinoline derivatives, including compounds similar to 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol). The findings suggested that modifications on the quinoline scaffold could enhance cytotoxicity against cancer cell lines, highlighting the importance of the amino and fluorophenoxy groups in mediating these effects .
Enzyme Inhibition
Research indicates that quinoline derivatives can act as inhibitors for various enzymes involved in metabolic pathways. The specific structure of this compound may allow it to interact with targets such as kinases or proteases, potentially leading to therapeutic applications in metabolic disorders or cancers.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Kinase X | 15 | |
| Compound B | Protease Y | 25 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. The presence of fluorine in the structure is known to enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains.
Case Study: Antimicrobial Testing
In a comparative study of various quinoline compounds, those with similar structural features to this compound demonstrated significant activity against Gram-positive bacteria, suggesting that this compound could be further explored for antibiotic development .
Neuropharmacology
Given the central role of quinoline derivatives in modulating neurotransmitter systems, this compound may have implications in treating neurological disorders. Research into its effects on serotonin or dopamine receptors could reveal new therapeutic pathways.
Data Table: Neuropharmacological Effects
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include nitro precursors, halogenated intermediates, and compounds with varying aromatic/heterocyclic systems.
Table 1: Structural and Functional Comparison
Preparation Methods
General Synthetic Route Overview
The synthesis typically starts from a quinolin-7-ol derivative substituted with a fluoronitrophenoxy group, followed by reduction of the nitro group to an amino group, and finally alkylation with isobutylene oxide to introduce the 2-methylpropan-2-ol moiety.
Key Preparation Steps and Conditions
Detailed Reaction Descriptions
Formation of 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol
- A benzyloxy-protected quinoline derivative is treated with concentrated hydrochloric acid in 1,4-dioxane at 100°C for 24 hours.
- The reaction leads to deprotection and formation of the quinolin-7-ol bearing the fluoronitrophenoxy substituent.
- The product precipitates upon cooling and is isolated by filtration.
- Yield: 85%.
Reduction of Nitro Group to Amino Group
- The nitro derivative is subjected to reduction using iron powder and ammonium chloride in a mixture of ethanol and water under reflux for 3 hours.
- This step converts the nitro group on the phenoxy ring to an amino group, yielding the key intermediate 4-(4-amino-2-fluorophenoxy)quinolin-7-ol.
- The reaction mixture is filtered and the organic layer is washed and concentrated to isolate the product.
- Yield: Approximately 88-90%.
Alkylation with Isobutylene Oxide
- The amino-quinolinol intermediate is reacted with isobutylene oxide in a tetrahydrofuran (THF)/water mixture in the presence of sodium hydroxide.
- The reaction is conducted at temperatures between 20 to 45°C for about 10 hours.
- The epoxide ring opening introduces the 2-methylpropan-2-ol substituent at the 7-oxy position of the quinoline.
- After reaction completion, the mixture is extracted with ethyl acetate, washed with aqueous sodium hydroxide, dried, and concentrated.
- The crude product is purified by washing with petroleum ether and filtration.
- Yield: 42.5%.
Analytical Data Supporting the Preparation
Notes on Reaction Optimization and Challenges
- The reduction step using iron/ammonium chloride is preferred for its mildness and high yield, avoiding harsher catalytic hydrogenation conditions.
- Alkylation with isobutylene oxide requires careful control of temperature and base concentration to maximize yield and minimize side reactions.
- The overall yield of the final product is moderate, indicating potential for further optimization in alkylation conditions or purification steps.
- The presence of fluorine and amino substituents requires careful handling to preserve functional group integrity during synthesis.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol?
- Methodology :
- Step 1 : Prepare the quinoline core via Skraup or Friedländer synthesis, followed by halogenation at the 4-position to introduce reactive sites for phenoxy coupling .
- Step 2 : Couple 4-amino-2-fluorophenol to the quinoline core using Mitsunobu or Ullmann reactions under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 3 : Attach the 2-methylpropan-2-ol moiety via nucleophilic substitution or etherification, optimizing solvent polarity (e.g., ethanol-DMF mixtures) and temperature (50–70°C) .
- Key Considerations : Monitor intermediates using TLC/HPLC and protect amine groups with Boc to prevent side reactions .
Q. Which analytical techniques are critical for structural confirmation?
- Core Techniques :
-
Single-crystal X-ray diffraction (SCXRD): Resolve stereochemistry and confirm bond angles/distances. Use SADABS/SAINT for data refinement .
-
High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode with <5 ppm error) .
-
Multinuclear NMR (¹H/¹³C/¹⁹F) : Assign protons (e.g., δ 6.8–8.2 ppm for quinoline/aromatic protons) and verify fluorine coupling patterns .
Technique Key Parameters Example Data SCXRD R factor <0.05 C–C bond length: 1.48 Å HRMS m/z 413.1521 [M+H]⁺: 413.1523
Q. How to perform initial biological activity screening?
- Approach :
- Target identification : Use computational docking (AutoDock Vina) to predict interactions with kinases or GPCRs, focusing on hydrogen bonding via the amino/fluorophenoxy groups .
- In vitro assays : Test inhibition of enzymatic activity (e.g., EGFR kinase) at 1–100 μM concentrations, using ATP-Glo™ kits. Include positive controls (e.g., gefitinib) .
Advanced Research Questions
Q. How to optimize reaction yields in phenoxy-quinoline coupling?
- Challenges : Competing side reactions (e.g., dehalogenation or amine oxidation).
- Solutions :
- Screen palladium catalysts (Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos) for Buchwald-Hartwig coupling .
- Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and improve regioselectivity .
- Data Analysis : Compare yields via HPLC-MS; optimize solvent/base pairs (e.g., DMF/K₃PO₄ increases yield by 20%) .
Q. How to resolve contradictions in protein binding affinity data?
- Case Study : Discrepancies between computational predictions (high affinity) and SPR assays (low μM binding).
- Troubleshooting :
- Confirm compound purity (>95% via HPLC) and solubility (use DMSO stock with <0.1% aggregation by DLS) .
- Validate assay conditions: Adjust buffer pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl) to mimic physiological environments .
- Alternative Methods : Use ITC for direct ΔG measurement or microscale thermophoresis (MST) for low-concentration analysis .
Q. What strategies address crystallography challenges for this compound?
- Crystallization Issues : Poor crystal growth due to flexible propanol moiety.
- Mitigation :
- Co-crystallize with stabilizing ligands (e.g., PEG 4000) or use vapor diffusion with acetone/water .
- Employ synchrotron radiation for small/weak crystals (λ = 0.7–1.0 Å) .
- Data Refinement : Apply SHELXL for anisotropic displacement parameters and validate via Rfree (<0.25) .
Stability & Reactivity
Q. How to assess stability under physiological conditions?
- Protocol :
- Incubate in PBS (pH 7.4) and human plasma (37°C, 24h). Monitor degradation via LC-MS/MS .
- Identify metabolites (e.g., hydroxylation at the quinoline ring) using Q-TOF .
- Key Findings : Half-life >6h in PBS but <2h in plasma due to esterase activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
